molecular formula C22H17ClN2OS2 B2555649 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide CAS No. 307510-67-4

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide

Cat. No. B2555649
M. Wt: 424.96
InChI Key: JWHIHUFQWDHSHX-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide” is a compound that belongs to the benzothiazole family . Benzothiazole derivatives have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed significant intermolecular interactions in the structure, including N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of benzothiazole derivatives, including N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide, has been a topic of interest. For instance, studies have explored the preparative aspects of N-halogen compounds and their potential in forming other chemically interesting structures through reactions with various agents (Fuchigami & Odo, 1977). Additionally, the exploration of benzothiazoles' antitumor properties, their synthesis from 4-acylaminophenyl derivatives, and the role of acetylation in their antitumor activities highlight the compound's significance in medicinal chemistry (Chua et al., 1999).

Biological and Medicinal Applications

Benzothiazole derivatives have been extensively studied for their antitumor activities, particularly against breast, ovarian, colon, and renal cell lines. The metabolic transformation of these compounds, including N-acetylation and oxidation, plays a crucial role in their mode of action, suggesting their potential as novel therapeutic agents (Chua et al., 1999). Additionally, the synthesis and evaluation of benzothiazole acylhydrazones as anticancer agents further demonstrate the compound's relevance in the development of new treatments for cancer (Osmaniye et al., 2018).

Antimicrobial and Anti-inflammatory Properties

The investigation into benzothiazole derivatives also extends to their antimicrobial and anti-inflammatory properties. Research has shown that certain benzothiazole compounds exhibit marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action against a variety of pathogens (Zablotskaya et al., 2013). This suggests their potential use in treating inflammatory conditions and infections.

Future Directions

Benzothiazole derivatives, including “N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide”, may continue to be studied for their potential biological activities. Future research may focus on improving the synthetic pathways, studying the mechanism of action, and evaluating the safety and hazards associated with these compounds .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS2/c23-14-7-5-6-13(12-14)20(26)25-22-19(15-8-1-3-10-17(15)27-22)21-24-16-9-2-4-11-18(16)28-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHIHUFQWDHSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-chlorobenzamide

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